

Physical and chemical properties of "Renchangianin B"

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Compound of Interest

Compound Name: *Renchangianin B*

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Renchangianin B: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the physical, chemical, and biological properties of **Renchangianin B** is limited in publicly available scientific literature. This guide has been compiled using computed data for **Renchangianin B** and experimental data from closely related and well-characterized lignans isolated from Schisandra species, primarily Schisandrin B. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, with the understanding that the experimental values provided are analogous and not directly determined for **Renchangianin B**.

Core Physical and Chemical Properties

Renchangianin B is a complex natural product, classified as a lignan. Lignans from the Schisandraceae family are known for their diverse and potent biological activities.^{[1][2]} The fundamental physicochemical properties of **Renchangianin B**, based on computational models, are summarized below. Due to the absence of experimentally determined values for properties such as melting and boiling points, this section relies on predictive data.

Table 1: Physical and Chemical Properties of **Renchangianin B** (Computed)

Property	Value	Source
Molecular Formula	C ₃₄ H ₃₈ O ₁₁	PubChem
Molecular Weight	622.7 g/mol	PubChem
IUPAC Name	[(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.0 ^{2,7}]hexadeca-1(16),2,4,6,12,14-hexaenyl]benzoate	PubChem
XLogP3-AA (LogP)	5.2	PubChem
Hydrogen Bond Donor Count	3	PubChem
Hydrogen Bond Acceptor Count	11	PubChem
Rotatable Bond Count	10	PubChem
Exact Mass	622.24141202 Da	PubChem

Source: National Center for Biotechnology Information. "**Renchangianin B**" PubChem Compound Summary for CID 102073771. It is important to note that these are computationally derived properties and await experimental verification.

Spectroscopic Data (Analogous)

Detailed spectroscopic data for **Renchangianin B** is not currently available. The following tables present typical spectroscopic characteristics for dibenzocyclooctadiene lignans isolated from Schisandra species, which would be crucial for the structural elucidation and verification of **Renchangianin B**.

Table 2: Analogous ¹H and ¹³C NMR Spectroscopic Data for a Dibenzocyclooctadiene Lignan Scaffold

¹ H NMR (Typical Shifts, δ ppm)	¹³ C NMR (Typical Shifts, δ ppm)
6.5-7.0 (aromatic protons)	120-140 (aromatic carbons)
3.5-4.0 (methoxy protons)	55-60 (methoxy carbons)
1.0-2.5 (aliphatic protons)	20-40 (aliphatic carbons)
5.0-6.0 (protons on oxygenated carbons)	70-90 (oxygenated carbons)
9.0-10.0 (phenolic hydroxyl protons)	165-175 (carbonyl carbons)

Note: The specific chemical shifts for **Renchangianin B** will vary depending on the precise substitution pattern and stereochemistry. These are representative values for the general dibenzocyclooctadiene lignan scaffold.

Table 3: Analogous Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopic Method	Characteristic Peaks/Fragments
IR (cm ⁻¹)	3400-3500 (O-H stretch, phenolic), 2900-3000 (C-H stretch, aliphatic), 1700-1750 (C=O stretch, ester), 1600-1650 (C=C stretch, aromatic), 1000-1300 (C-O stretch)
MS (m/z)	[M] ⁺ , fragments corresponding to the loss of methoxy groups, the benzoate group, and the 2-methylbut-2-enoyl group.

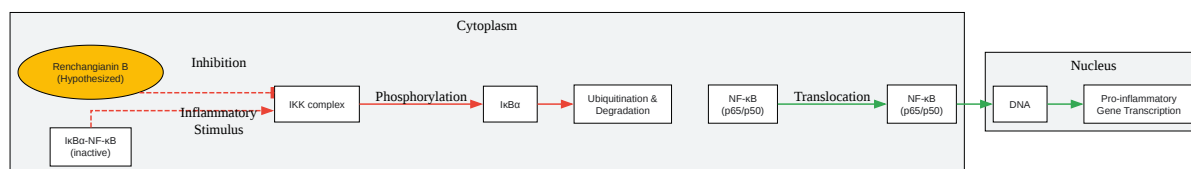
Biological Activities and Potential Signaling Pathways (Analogous)

While direct studies on **Renchangianin B** are lacking, numerous lignans from Schisandra species, such as Schisandrin B, have demonstrated significant biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[\[3\]](#)

Anti-Inflammatory Activity

Lignans from Schisandra have been shown to inhibit the production of pro-inflammatory mediators.[2] A potential mechanism involves the modulation of key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals, the I κ B kinase (IKK) complex phosphorylates the inhibitory protein I κ B α , leading to its ubiquitination and degradation. This allows the NF- κ B dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Schisandra lignans may inhibit this pathway by preventing the degradation of I κ B α .



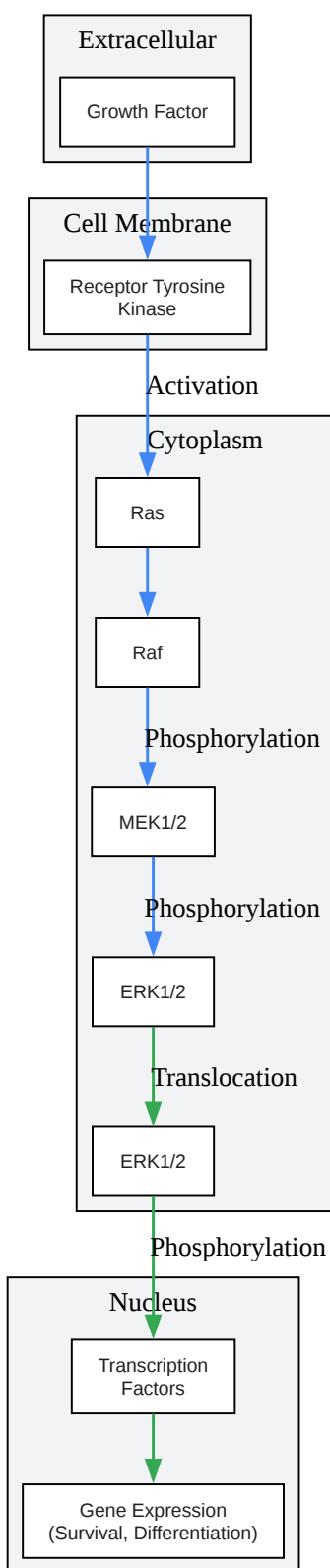
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Hypothesized inhibition of the NF- κ B pathway by **Renchangianin B**.

Neuroprotective Effects

Schisandra lignans have also been investigated for their neuroprotective properties. One of the key signaling cascades implicated in neuronal survival and differentiation is the Mitogen-Activated Protein Kinase (MAPK) pathway.

The Extracellular signal-Regulated Kinase (ERK) pathway, a component of the MAPK family, is crucial for cell proliferation, differentiation, and survival. Growth factors can activate a cascade leading to the phosphorylation and activation of ERK1/2. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors that regulate gene expression. Some natural products have been shown to modulate this pathway.



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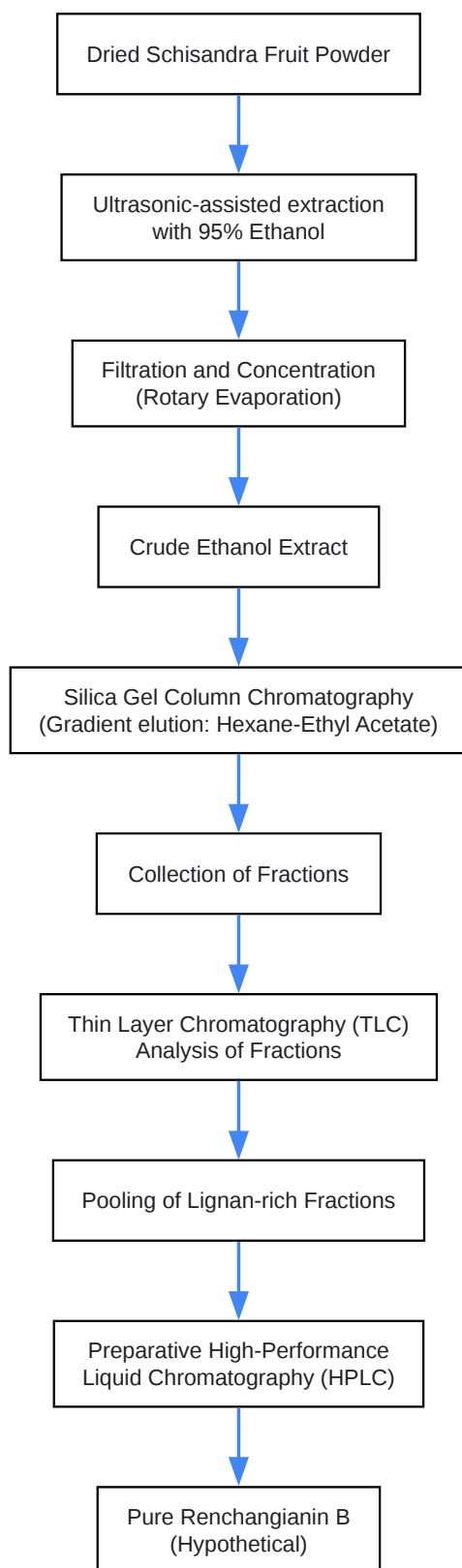
The MAPK/ERK signaling cascade, a potential target for neuroprotective agents.

Experimental Protocols (Analogous)

The following are generalized protocols that can be adapted for the study of **Renchangianin B**, based on standard methodologies for the isolation and biological evaluation of lignans from Schisandra species.

Isolation and Purification of Lignans from Schisandra

This protocol describes a typical procedure for the extraction and isolation of lignans.



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General workflow for the isolation of lignans from *Schisandra* fruit.

Methodology:

- **Extraction:** The dried and powdered plant material is subjected to ultrasonic-assisted extraction with an appropriate solvent, typically 80-95% ethanol.
- **Concentration:** The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Fractionation:** The crude extract is then subjected to column chromatography on silica gel, using a gradient elution system (e.g., n-hexane and ethyl acetate) to separate compounds based on polarity.
- **Purification:** Fractions containing the target lignans, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

- **Cell Seeding:** Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
- **Treatment:** Treat the cells with varying concentrations of **Renchangianin B** for a specified duration (e.g., 24, 48 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot Analysis for MAPK/ERK Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of proteins in a signaling cascade.

Methodology:

- **Cell Lysis:** After treatment with **Renchangianin B**, lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ERK, total-ERK, and a loading control like β -actin).
- **Secondary Antibody Incubation:** Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Future Directions

The comprehensive characterization of **Renchangianin B** requires its successful isolation and purification in sufficient quantities for detailed spectroscopic analysis and biological evaluation.

Future research should focus on:

- **Isolation and Structure Elucidation:** The primary step is to isolate **Renchangianin B** from its natural source and fully characterize its structure using modern spectroscopic techniques (1D and 2D NMR, HR-MS, IR, and X-ray crystallography).
- **In Vitro Biological Screening:** Once isolated, **Renchangianin B** should be screened for a wide range of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and neuroprotective effects.
- **Mechanism of Action Studies:** For any significant biological activity observed, detailed mechanistic studies should be conducted to identify the molecular targets and signaling pathways involved.
- **In Vivo Studies:** Promising in vitro results should be validated in appropriate animal models to assess the efficacy, pharmacokinetics, and safety of **Renchangianin B**.

This technical guide provides a starting point for researchers interested in **Renchangianin B**. By leveraging the knowledge of related Schisandra lignans and employing the outlined experimental approaches, the scientific community can begin to uncover the full therapeutic potential of this novel natural product.

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